Z-D-Lys-obzl benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

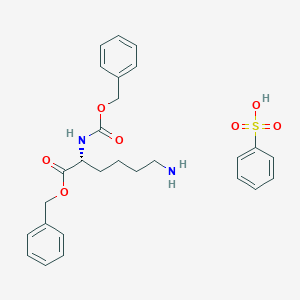

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQPTGXDPNAHSO-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-D-Lys-obzl Benzenesulfonate: A Technical Guide to its Application in Biochemical and Pharmaceutical Sciences

Executive Summary

Z-D-Lys-obzl benzenesulfonate (Nα-Benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate) is a doubly protected amino acid derivative whose primary utility in biochemistry stems from a fundamental principle: enzyme stereospecificity. While its most direct application is as a synthetic building block in peptide chemistry, its D-isomeric configuration confers a crucial biochemical property: profound resistance to degradation by common proteases. This resistance makes it an invaluable tool for creating stable peptide-based therapeutics and for use as a negative control in enzymatic assays. This guide elucidates the core principles behind its use, details its applications in synthesis and biochemical assays, and provides the technical rationale for its role in modern drug development.

Introduction: The Stereochemical Advantage of this compound

In the landscape of biochemical reagents, stereochemistry is paramount. The vast majority of endogenous proteases, the enzymes responsible for peptide and protein turnover, have active sites that are exquisitely evolved to recognize and process amino acids of the L-configuration.[1] this compound is the enantiomer of the more common L-lysine derivative. This seemingly subtle change—a mirror image at the alpha-carbon—is the cornerstone of its biochemical utility.

The molecule itself is a D-lysine residue strategically protected at its two most reactive functional groups (excluding the side chain):

-

Nα-amino group: Protected by a Benzyloxycarbonyl (Z or Cbz ) group.

-

Cα-carboxyl group: Protected as a Benzyl ester (obzl ).

-

Salt Form: Supplied as a benzenesulfonate salt to improve crystallinity and handling.

This dual-protection makes it an ideal building block for the controlled, stepwise construction of peptides in a laboratory setting.[2] However, it is the "D" in its name that defines its most significant biochemical application: conferring proteolytic stability.[3][4]

Caption: Chemical structure of this compound.

Primary Application: A Protected Building Block for Peptide Synthesis

The core function of this compound is to serve as a starting material for the synthesis of peptides containing a D-lysine residue. The Z and obzl protecting groups are part of the classical Boc/Bzl protection strategy in solution-phase peptide synthesis, which prevents unwanted side reactions during peptide bond formation.[2][5]

The Causality Behind Protection:

-

Z-group (N-terminus): Prevents the α-amino group from acting as a nucleophile, ensuring that it does not react with the activated carboxyl group of another amino acid. This enforces a specific directionality to the peptide chain growth.

-

obzl-group (C-terminus): Prevents the α-carboxyl group from being activated by coupling reagents (like DCC), ensuring that only the intended carboxyl group of the incoming amino acid participates in the reaction.

Generalized Protocol for Dipeptide Synthesis

This protocol illustrates the incorporation of Z-D-Lys-obzl into a simple dipeptide (e.g., D-Lys-Ala).

Step 1: Preparation of Reactants

-

Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF).

-

Neutralize the benzenesulfonate salt with a non-nucleophilic base like N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) to free the α-amino group of the incoming amino acid ester.

-

In a separate vessel, dissolve the C-terminally protected incoming amino acid, for instance, H-L-Ala-OMe·HCl (Alanine methyl ester hydrochloride) (1 equivalent), and neutralize it with TEA or NMM (1 equivalent).

Step 2: Carboxyl Group Activation and Coupling

-

To the vessel containing the C-terminally protected amino acid, add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Allow the activation to proceed for 15-20 minutes at 0°C.

-

Add the solution of Z-D-Lys-obzl to the activated amino acid mixture.

Step 3: Reaction and Work-up

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, the byproduct, dicyclohexylurea (DCU), precipitates and can be removed by filtration.

-

The filtrate is then subjected to a series of aqueous washes (e.g., dilute acid, dilute base, brine) to remove excess reagents and water-soluble byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield the protected dipeptide.

Step 4: Deprotection

-

The Z and obzl groups can be removed simultaneously via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which is a mild method that does not compromise the peptide bond.[6]

Caption: Protease stereospecificity: L-Lys peptides are cleaved while D-Lys peptides are resistant.

Role in Biochemical Assays: A Tool for Probing and Control

While not a substrate for common proteases, this compound or peptides derived from it serve critical roles in biochemical assays precisely because of their enzymatic inertness.

-

Negative Control: In an assay designed to measure the activity of a protease on an L-lysine-containing substrate, the corresponding D-lysine peptide can be used as a definitive negative control. If the enzyme preparation cleaves the L-substrate but not the D-substrate, it validates that the observed activity is due to the specific protease and not a contaminating, non-specific peptidase.

-

Potential Competitive Inhibitor: While not extensively documented as a potent inhibitor, any D-amino acid derivative that can enter the active site of a protease without being cleaved has the potential to act as a competitive inhibitor. [7][8]It would occupy the active site, preventing the binding of the natural L-substrate. Researchers could use Z-D-Lys-obzl or related D-peptides to probe the steric tolerance of a protease's active site.

| Assay Component | Expected Outcome with Trypsin | Rationale |

| Substrate: Z-L -Lys-obzl | Cleavage of benzyl ester | The L-configuration is recognized by the enzyme's stereospecific active site. [9] |

| Control: Z-D -Lys-obzl | No significant cleavage | The D-configuration causes steric hindrance, preventing proper binding and catalysis. [1][4] |

| Inhibitor Study: Z-L -Lys-obzl + Z-D -Lys-obzl | Potential reduction in cleavage rate | The D-isomer may compete with the L-isomer for binding to the active site. |

Specialized Applications and Niche Biochemistry

Beyond its primary roles, the Z-Lys-obzl scaffold and D-lysine derivatives appear in specialized contexts:

-

Synthesis of Advanced Glycation End-Products (AGEs): The related L-form, Z-L-Lys-obzl, was utilized as a key building block in the concise total synthesis of Glucosepane . [10][11]Glucosepane is the most abundant protein cross-link associated with diabetes and aging, and having access to synthetic standards is crucial for studying its pathophysiology. This highlights the importance of the protected lysine scaffold in complex chemical synthesis.

-

Substrate for D-Specific Enzymes: While resistant to common L-specific proteases, Nα-Z-D-lysine is not biochemically inert to all enzymes. Certain microorganisms, such as Rhodococcus sp., possess D-specific amino acid deaminases that can recognize and convert Nα-Z-D-lysine into Nα-Z-D-aminoadipic acid. [12][13]This demonstrates that in specific biological niches, enzymatic pathways for D-amino acid metabolism exist.

Conclusion

This compound is a multifaceted reagent whose value in biochemistry and drug development is intrinsically linked to its D-stereochemistry. Its primary role is as a chemically-protected building block for synthesizing peptides with enhanced stability. This stability arises from its inherent resistance to degradation by the body's L-specific proteases, a property that is actively exploited to increase the therapeutic half-life of peptide drugs. In the research laboratory, it serves as an essential control for validating enzyme specificity and can be used to probe the chiral requirements of enzyme active sites. It is a prime example of how a simple change in molecular geometry can translate into a significant and powerful biochemical tool.

References

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? [Online]. Available: [Link]

-

Yang, L., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Online]. Available: [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Online]. Available: [Link]

-

Isobe, K., et al. (2010). Enzymes responsible for the conversion of N alpha-[(Benzyloxy)carbonyl]-D-lysine to N alpha-[(Benzyloxy)carbonyl]-D-aminoadipic acid by Rhodococcus sp. AIU Z-35-1. Chemistry & Biodiversity, 7(6), 1549-54. [Online]. Available: [Link]

-

Li, X., et al. (2017, September 18). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica. [Online]. Available: [Link]

-

Almquist, R. G., et al. (2021). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. MDPI. [Online]. Available: [Link]

-

NIH National Library of Medicine. (n.d.). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. [Online]. Available: [Link]

-

ResearchGate. (2010, August 6). Enzymes Responsible for the Conversion of Nα-[(Benzyloxy)carbonyl]-D-lysine to Nα-[(Benzyloxy)carbonyl]-D-aminoadipic Acid by Rhodococcus sp. AIU Z-35-1. [Online]. Available: [Link]

-

ResearchGate. (2025, August 7). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Online]. Available: [Link]

-

Cringoli, M. C., & Marchesan, S. (2020, November 26). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Online]. Available: [Link]

-

Al-Ghanayem, A. A., & El-Faham, A. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. [Online]. Available: [Link]

-

Ingles, D. W., & Knowles, J. R. (n.d.). Specificity and stereospecificity of α-chymotrypsin. NIH National Library of Medicine. [Online]. Available: [Link]

-

LifeTein. (n.d.). D-amino acid peptides synthesis. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Enzyme. [Online]. Available: [Link]

-

Wang, C., et al. (2020, November 12). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. NIH National Library of Medicine. [Online]. Available: [Link]

-

Study.com. (n.d.). Chymotrypsin vs. Trypsin | Definition & Differences. [Online]. Available: [Link]

-

Ingles, D. W., & Knowles, J. R. (1966). Specificity and stereospecificity of alpha-chymotrypsin. PubMed. [Online]. Available: [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]

-

Accardo, A., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. NIH National Library of Medicine. [Online]. Available: [Link]

-

bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Online]. Available: [Link]

-

Bohl, M., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Online]. Available: [Link]

-

Draghici, C., et al. (2015). Concise total synthesis of glucosepane. PubMed. [Online]. Available: [Link]

-

NIH National Library of Medicine. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Online]. Available: [Link]

- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis. [Online].

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Online]. Available: [Link]

-

MDPI. (n.d.). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Online]. Available: [Link]

-

Bouziane, A., et al. (1998). Lysine derivatives as potent HIV protease inhibitors. Discovery, synthesis and structure-activity relationship studies. PubMed. [Online]. Available: [Link]

-

PubMed. (n.d.). Enzymatic lysine oxidation as a posttranslational modification. [Online]. Available: [Link]

-

Plhácková, K., et al. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. PubMed. [Online]. Available: [Link]

-

AAPPTEC. (n.d.). H-D-Lys-OBzl HCl TosOH, D-Lysine benzyl ester hydrochloride tosylate mixed sal. [Online]. Available: [Link]

-

AAPPTEC. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. [Online]. Available: [Link]

-

ResearchGate. (2025, August 10). Concise total synthesis of glucosepane. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. lifetein.com [lifetein.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Lysine derivatives as potent HIV protease inhibitors. Discovery, synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise total synthesis of glucosepane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymes responsible for the conversion of N alpha-[(Benzyloxy)carbonyl]-D-lysine to N alpha-[(Benzyloxy)carbonyl]-D-aminoadipic acid by Rhodococcus sp. AIU Z-35-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Strategic Synthesis of Z-D-Lys-OBzl Benzenesulfonate: A Guide to a Key Building Block in Peptide Therapeutics

Abstract

This technical guide provides an in-depth exploration of Z-D-Lys-OBzl benzenesulfonate, a critical protected amino acid derivative for the synthesis of peptide-based therapeutics. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the selection of its specific protecting groups—the benzyloxycarbonyl (Z) group and the benzyl (OBzl) ester—and the strategic inclusion of a benzenesulfonate salt. We will delve into the discovery context of protected amino acids, present a detailed, field-tested synthesis protocol, and offer expert insights into the practical applications and quality control measures essential for its use in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who seek a comprehensive understanding of this vital synthetic intermediate.

Introduction: The Imperative for Precision in Peptide Synthesis

The resurgence of peptides as therapeutic agents is a testament to their high specificity and biological activity. However, the synthesis of these complex molecules is a formidable challenge, predicated on the precise, sequential assembly of amino acid residues. The reactive nature of amino acid side chains and termini necessitates a strategic approach of temporary blockade, or "protection," to prevent unwanted side reactions and ensure the fidelity of the peptide sequence. The choice of these protecting groups is a critical decision that dictates the overall efficiency and success of the synthesis.

This compound (Nα-benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate) is a premier example of a rationally designed building block for solid-phase and solution-phase peptide synthesis. Its structure is a culmination of decades of research into protecting group chemistry, offering a stable, highly pure, and versatile intermediate for the incorporation of D-lysine into peptide chains. The use of the D-enantiomer is particularly significant for enhancing the proteolytic stability and modulating the bioactivity of the final peptide. This guide will dissect the components of this molecule to reveal the expert logic embedded in its design and synthesis.

The Genesis of a Strategically Protected Amino Acid

While the specific first synthesis of this compound is not prominently documented in a single seminal publication, its development can be understood as a logical evolution of established principles in peptide chemistry. The pioneering work of chemists in the mid-20th century on protecting groups like the benzyloxycarbonyl (Z) group laid the foundation for modern peptide synthesis. The subsequent exploration of various ester protecting groups and the use of sulfonic acid salts to improve the handling and solubility of amino acid derivatives led to the emergence of highly specialized reagents like the topic of this guide.

The rationale for the specific combination of protecting groups and the counter-ion in this compound is multifaceted:

-

The Nα-Benzyloxycarbonyl (Z) Group: This urethane-type protecting group is renowned for its stability under a wide range of conditions, yet it can be cleanly removed by catalytic hydrogenation or strong acids, offering orthogonality with other protecting groups.

-

The C-Terminal Benzyl (OBzl) Ester: The benzyl ester provides robust protection of the carboxylic acid terminus and can be conveniently cleaved under the same hydrogenolysis conditions as the Z-group, allowing for simultaneous deprotection.

-

The D-Lysine Core: The incorporation of non-natural D-amino acids is a key strategy in modern drug design to enhance the stability of peptides against enzymatic degradation, thereby prolonging their in-vivo half-life.

-

The Benzenesulfonate Counter-ion: The formation of a benzenesulfonate salt serves a critical practical purpose. It converts the potentially oily or difficult-to-handle free amine into a stable, crystalline solid with improved solubility in organic solvents used in peptide synthesis. This enhances its purity, shelf-life, and ease of use in automated synthesizers.

This strategic convergence of protecting groups and a counter-ion exemplifies the sophisticated chemical craftsmanship required to produce reliable building blocks for pharmaceutical development.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a robust and validated method.

Materials and Reagents

| Reagent | Grade | Supplier |

| Nα-benzyloxycarbonyl-D-lysine | ≥98% | Commercially Available |

| Benzyl alcohol | Anhydrous, ≥99% | Commercially Available |

| Benzenesulfonic acid | ≥98% | Commercially Available |

| Toluene | Anhydrous, ≥99.5% | Commercially Available |

| Diethyl ether | Anhydrous, ≥99% | Commercially Available |

Step-by-Step Synthesis Protocol

The overall synthesis can be conceptualized as a direct Fischer-Speier esterification of the Nα-protected D-lysine, followed by salt formation.

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine Nα-benzyloxycarbonyl-D-lysine (1 equivalent), benzyl alcohol (excess, ~5-10 equivalents), benzenesulfonic acid (1.1 equivalents), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Azeotropic Esterification: Heat the mixture to reflux. The water formed during the esterification, along with any residual water from the reagents, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize out of the toluene. To induce further precipitation, slowly add an excess of diethyl ether to the cooled reaction mixture with stirring.

-

Filtration and Washing: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with several portions of diethyl ether to remove excess benzyl alcohol and other impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Quality Control and Characterization

The final product should be a white to off-white crystalline solid. The quality of the synthesized this compound should be verified by the following analytical techniques:

| Analysis | Parameter | Typical Specification |

| Appearance | Visual Inspection | White to off-white crystalline powder |

| Purity (TLC) | Mobile Phase Dependent | ≥99% |

| Melting Point | Capillary Method | 98-100 °C |

| Optical Rotation | [α]D (c=5 in MeOH) | +18.1 ± 2º |

| NMR Spectroscopy | ¹H and ¹³C | Structure consistent with reference spectra |

| Mass Spectrometry | ESI-MS | Correct molecular ion peak |

Applications in Drug Development and Research

This compound is a valuable reagent in several areas of pharmaceutical and biochemical research:

-

Peptide-Based Drug Development: It serves as a key intermediate in the synthesis of peptide drugs where enhanced stability and modified biological activity are desired.

-

Biotechnology: This compound is utilized in the production of well-defined peptides for studying protein-protein interactions and enzyme kinetics.

-

Bioconjugation: The lysine side chain, once deprotected, provides a reactive handle for the attachment of other molecules, such as fluorescent probes, imaging agents, or drug payloads.

Conclusion

This compound is more than just a chemical reagent; it is a product of strategic molecular design that addresses the core challenges of peptide synthesis. The judicious choice of the Z-group, benzyl ester, and the benzenesulfonate counter-ion provides researchers with a stable, pure, and easy-to-handle building block for the creation of novel peptide therapeutics. A thorough understanding of its synthesis and the rationale behind its structure, as detailed in this guide, is essential for its effective application in the demanding field of drug discovery and development.

References

-

PrepChem. Synthesis of Nα-Benzyloxycarbonyl-O-benzyl-(L)-lysine p-toluene sulphonate. [Link]

-

Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

-

Alpha Pioneer. D-Lysine in Peptide Synthesis: Enhancing Stability and Bioactivity. [Link]

- Google Patents.

Introduction: The Strategic Importance of Protected Amino Acids in Drug Development

An In-depth Technical Guide to Z-D-Lys-OBzl Benzenesulfonate: A Cornerstone for Advanced Peptide Synthesis

In the landscape of modern pharmaceutical research, the synthesis of peptides with high fidelity and purity is paramount. The biological activity of a peptide is intrinsically linked to its precise amino acid sequence and stereochemistry. Consequently, the strategic use of protecting groups to temporarily mask reactive functionalities is not merely a procedural step but the cornerstone of successful peptide synthesis. Among the repertoire of available building blocks, this compound (Nα-Z-D-lysine benzyl ester benzenesulfonate salt) emerges as a critical intermediate for the incorporation of D-lysine into peptide chains, particularly in the development of peptide-based drugs, enzyme inhibitors, and other complex biomolecules.[1]

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to explain the causality behind its features and applications. We will explore its chemical properties, the strategic advantages conferred by its specific protecting groups and salt form, and provide detailed, field-proven protocols for its application and subsequent deprotection. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Core Characteristics and Physicochemical Properties

This compound is a fully protected derivative of the non-proteinogenic amino acid D-lysine. The strategic selection of its protecting groups and counter-ion is fundamental to its utility.

-

Nα-protection (Z-group): The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The Z-group is renowned for its stability under a wide range of reaction conditions and its resistance to racemization during peptide coupling.[2]

-

C-terminal protection (OBzl): The carboxylic acid is protected as a benzyl ester (OBzl). This group is chemically congruent with the Z-group, as both are typically removed simultaneously under the same conditions.

-

ε-Amino Group Protonation: The side-chain amino group of the lysine residue is not protected by a covalent protecting group in this specific reagent. Instead, it is protonated and forms a salt with benzenesulfonic acid. This ionic interaction effectively deactivates the nucleophilicity of the side-chain amine, preventing it from participating in undesired side reactions during peptide coupling.

-

Benzenesulfonate Counter-ion: The use of benzenesulfonic acid to form the salt offers significant advantages over more common counter-ions like chloride. Benzenesulfonate salts of amino acid esters are often highly crystalline, non-hygroscopic solids, which simplifies handling, weighing, and storage. This contrasts with hydrochloride salts, which can be more hygroscopic and may introduce chloride ions that can be problematic in certain downstream applications.

The molecular structure is depicted in the diagram below:

Figure 2: Workflow for solution-phase peptide coupling.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the C-terminally protected amino acid hydrochloride salt (e.g., H-Gly-OMe·HCl, 1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Neutralization: Cool the solution to 0°C in an ice bath. Add a tertiary base, such as N-methylmorpholine (NMM, 2.0 eq), dropwise to neutralize the hydrochloride and benzenesulfonate salts, liberating the free amines. Stir for 10-15 minutes. The use of a tertiary base is crucial to deprotonate the amino components before coupling.

-

Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the mixture. HOBt acts as a racemization suppressant. In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of DCM. Add the DCC solution to the reaction mixture dropwise while maintaining the temperature at 0°C. DCC is a common coupling reagent that activates the carboxylic acid.

-

Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form. Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by flash column chromatography or recrystallization to yield the pure product.

Deprotection Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a mild and efficient method for the simultaneous removal of the Nα-Z and C-terminal OBzl groups. It avoids the use of strong acids or high-pressure hydrogen gas.

Figure 3: Workflow for catalytic transfer hydrogenation.

Methodology:

-

Reaction Setup: Dissolve the protected peptide (1.0 eq) in a suitable solvent, such as methanol or a methanol/formic acid mixture. Formic acid serves as a convenient hydrogen donor. [3]2. Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The amount of catalyst can range from 10% to 100% by weight relative to the peptide, depending on the complexity of the substrate and the presence of any sulfur-containing residues.

-

Hydrogenolysis: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Catalyst Removal: Upon completion, the palladium catalyst must be removed by filtration. A common and safe method is to filter the reaction mixture through a pad of Celite®. This ensures that all fine particles of the catalyst are removed.

-

Product Isolation: Evaporate the filtrate under reduced pressure to remove the solvent and residual formic acid. The resulting crude deprotected peptide can then be purified using appropriate chromatographic techniques, such as reverse-phase HPLC.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and the reagents used in its application.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature (0-8°C). [1]Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation onto the product.

-

Reagent Hazards: Be aware of the specific hazards associated with all other reagents used in the protocols, particularly DCC (a potent sensitizer), strong acids (corrosive), and Pd/C (flammable when dry). Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a highly valuable and strategically designed building block for peptide synthesis. Its combination of stable, yet readily cleavable, protecting groups and its advantageous benzenesulfonate salt form provides chemists with a reliable tool for the incorporation of D-lysine into complex peptide structures. The robust crystallinity and handling properties of this reagent contribute to reproducible and high-fidelity synthetic outcomes. By understanding the chemical principles behind its design and applying the detailed protocols provided in this guide, researchers can effectively leverage this compound to advance their research and development objectives in the ever-evolving field of peptide science.

References

- 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.

-

Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. [Link]

-

This compound - CAS:201018-13-5. Core Chemistry. [Link]

- Process for preparing benzenesulfonate salts.

-

Removal of 2-Cl-Z. Aapptec Peptides. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

A Technical Guide to the Strategic Application of Nα-Z-D-lysine benzyl ester benzenesulfonate in Modern Peptide-Based Drug Discovery

This guide provides an in-depth technical overview of the research applications of CAS number 201018-13-5, chemically identified as Nα-Z-D-lysine benzyl ester benzenesulfonate. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this protected D-amino acid derivative in the synthesis of robust and biologically active peptides. We will explore the rationale behind its use, its core applications, and provide generalized protocols for its incorporation into peptide synthesis workflows.

Introduction: The Imperative for Proteolytically Stable Peptides

The therapeutic landscape is increasingly embracing peptide-based drugs due to their high specificity, potency, and lower toxicity compared to small molecules. However, a major hurdle in the clinical translation of many promising peptide candidates is their rapid degradation by endogenous proteases.[1] This susceptibility to enzymatic cleavage results in short in-vivo half-lives, necessitating frequent administration and limiting oral bioavailability. A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids into the peptide sequence.[1][2][3][4][5] Nα-Z-D-lysine benzyl ester benzenesulfonate (CAS 201018-13-5) is a key enabling reagent in this endeavor.

Compound Profile:

| Property | Value |

| CAS Number | 201018-13-5 |

| Chemical Name | Nα-Z-D-lysine benzyl ester benzenesulfonate salt |

| Synonyms | Z-D-LYS-OBZL BENZENESULFONATE |

| Molecular Formula | C27H32N2O7S |

| Molecular Weight | 528.62 g/mol |

This compound is a derivative of the D-enantiomer of lysine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). The benzenesulfonate salt form enhances its stability and handling properties.[6]

Core Research Applications: A Building Block for Enhanced Therapeutics

The primary application of Nα-Z-D-lysine benzyl ester benzenesulfonate is as a specialized building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6][7] Its utility stems from the strategic incorporation of a D-lysine residue into a peptide chain.

Enhancing Proteolytic Stability

Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[1][2] The introduction of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis.[1][4][5] This enhanced stability leads to a longer plasma half-life and improved pharmacokinetic profile of the peptide therapeutic.[2][4]

Modulating Biological Activity and Selectivity

The incorporation of a D-lysine can alter the three-dimensional conformation of a peptide. This can lead to modified binding affinity and selectivity for its biological target.[2] In some cases, D-amino acid substitution has been shown to decrease toxicity to eukaryotic cells while retaining potent antimicrobial or anticancer activity.

Applications in Bioconjugation and Drug Delivery

The lysine side chain contains a primary amine that is a common site for bioconjugation. By using a protected D-lysine derivative, chemists can introduce a site for attaching other molecules, such as imaging agents, polymers (e.g., PEGylation), or cytotoxic drugs for targeted delivery, while also conferring proteolytic resistance.[6] Its unique structure can also enhance the solubility and stability of drug formulations.[6][7]

Experimental Workflow: Incorporation of Nα-Z-D-lysine benzyl ester benzenesulfonate in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Nα-Z-D-lysine benzyl ester benzenesulfonate into a peptide sequence using Fmoc-based SPPS. The specific conditions may need to be optimized based on the sequence and scale of the synthesis.

Materials and Reagents

-

Nα-Z-D-lysine benzyl ester benzenesulfonate

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Anhydrous diethyl ether

Step-by-Step Protocol

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve the Nα-Z-D-lysine benzyl ester benzenesulfonate (or the next Fmoc-protected amino acid in the sequence) and a coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the Z and OBzl protecting groups from the D-lysine, as well as other acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Mechanism of Action: An Indirect but Pivotal Role

Nα-Z-D-lysine benzyl ester benzenesulfonate does not have a direct mechanism of action on signaling pathways. Its role is that of a synthetic tool that enables the creation of peptide drugs with enhanced properties. The peptides synthesized using this building block can then target a wide array of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

For instance, the incorporation of D-lysine could be instrumental in developing peptide-based inhibitors of protein-protein interactions (PPIs) that are often characterized by large and shallow binding surfaces. The enhanced stability of such peptides would be critical for their efficacy.

Future Perspectives and Conclusion

The strategic use of protected D-amino acids like Nα-Z-D-lysine benzyl ester benzenesulfonate is a cornerstone of modern peptide drug design. As the demand for more stable and orally bioavailable peptide therapeutics grows, the importance of such building blocks will continue to increase. Future research will likely focus on the development of novel protecting group strategies to further streamline the synthesis of complex peptides and on exploring the full potential of D-amino acid incorporation in modulating the pharmacological properties of peptide drugs.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. [Link] (accessed Jan 16, 2026).

-

CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link] (accessed Jan 16, 2026).

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. [Link] (accessed Jan 16, 2026).

-

LifeTein. Should My Peptides Have D-Amino Acids? [Link] (accessed Jan 16, 2026).

- Wang, W.; et al. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids2016, 48(5), 1147-1155.

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Peptide Complexity: The Importance of Dual-Protected Lysine Derivatives. [Link] (accessed Jan 16, 2026).

Sources

- 1. nbinno.com [nbinno.com]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. nbinno.com [nbinno.com]

- 4. lifetein.com [lifetein.com]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Nα-Z-D-lysine benzyl ester benzenesulfonate salt

Introduction

Nα-Z-D-lysine benzyl ester benzenesulfonate salt is a protected amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and pharmaceutical development. As a key building block, its utility is defined by the strategic placement of protecting groups: the Nα-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). The formation of a benzenesulfonate salt enhances the compound's crystallinity, stability, and solubility, making it a more manageable and versatile reagent in complex synthetic pathways.[1][2]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for scientists and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven protocols for its characterization and quality control. We will explore its chemical identity, physical properties, and a comprehensive analytical workflow to ensure its identity, purity, and structural integrity before its application in sensitive research and development pipelines.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent work. The compound is the benzenesulfonate salt of the D-enantiomer of lysine, where the alpha-amino and carboxyl functionalities are masked.

Key Identifiers

| Property | Value | Source |

| Full Chemical Name | Nα-(Benzyloxycarbonyl)-D-lysine benzyl ester benzenesulfonate salt | N/A |

| Common Synonyms | Z-D-Lys-OBzl·Benzenesulfonate | [1] |

| CAS Number | 201018-13-5 | [1][3] |

| Molecular Formula | C₂₇H₃₂N₂O₇S | [1] |

| Molecular Weight | 528.62 g/mol | [4][5][6] |

| InChI Key | ZYQPTGXDPNAHSO-FSRHSHDFSA-N | [7] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | [7] |

Molecular Structure and Functional Significance

The structure consists of the protected amino acid cation and the benzenesulfonate anion. Each functional group is deliberately chosen to impart specific properties crucial for its role in synthesis.

Caption: Molecular structure of the title compound.

-

Z-Group (Nα-protection): The benzyloxycarbonyl group is a standard protecting group in peptide chemistry, stable to many reaction conditions but readily removable via catalytic hydrogenation.

-

Benzyl Ester (Carboxyl-protection): This group protects the carboxylic acid from unwanted side reactions. It is cleaved under similar hydrogenolysis conditions as the Z-group, allowing for simultaneous deprotection.

-

Benzenesulfonate Salt: This counter-ion transforms the oily free base into a stable, crystalline solid. This improves handling, purification, and shelf-life, while also enhancing solubility in certain polar organic solvents.[1]

Core Physicochemical Properties

The physical properties of the compound are a direct consequence of its molecular structure and are critical for its handling, storage, and application.

| Property | Value | Comments |

| Appearance | White powder | [1] |

| Melting Point | 98-100 °C | A sharp melting range is indicative of high purity.[1] |

| Optical Rotation | [α]²⁴D = +18.1 ± 2º (c=5 in MeOH) | Confirms the D-chiral configuration. The L-isomer exhibits a negative rotation.[1][2] |

| Purity (TLC) | ≥ 99% | As specified by the supplier, indicating minimal impurities.[1] |

| Storage Conditions | 2-8°C | Recommended to prevent potential degradation over long-term storage.[3] |

Solubility Profile

While specific quantitative data is not readily published, the benzenesulfonate salt form is known to enhance solubility in polar organic solvents compared to the free base.[1] The ionic nature of the salt allows for favorable interactions with solvents like methanol (as used for optical rotation), ethanol, and dimethylformamide (DMF). It is expected to have limited solubility in non-polar solvents like hexanes and diethyl ether.

Expert Insight: When preparing solutions for synthesis, it is advisable to start with methanol or DMF. For aqueous applications, solubility may be limited, and the use of co-solvents or pH adjustment might be necessary, though this could risk premature deprotection or side reactions depending on the conditions.

Analytical Characterization and Quality Control

Ensuring the quality of a starting material is paramount. A multi-technique approach is required for a self-validating system of quality control, confirming not just purity but also the correct chemical identity and structure.

Recommended Analytical Workflow

The following workflow provides a logical sequence for the comprehensive characterization of Nα-Z-D-lysine benzyl ester benzenesulfonate salt.

Caption: A logical workflow for analytical characterization.

Protocol: Identity Confirmation by Mass Spectrometry

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to verify the molecular weight of the cationic portion of the molecule, [M]⁺. This provides a rapid and accurate confirmation of the compound's identity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid helps in the ionization process.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.

-

Analysis Mode: Operate in positive ion mode.

-

Data Acquisition: Infuse the sample directly or via a flow injection analysis (FIA) setup. Scan a mass range that includes the expected m/z value (e.g., 300-600 amu).

-

Expected Result: The primary ion observed should correspond to the cationic part of the molecule: [C₂₁H₂₆N₂O₄ + H]⁺.

-

Calculated Exact Mass of Cation: 370.1893 Da

-

Expected m/z: 371.1966

-

Protocol: Purity Determination by HPLC

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the compound from potential impurities based on polarity. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution: A linear gradient is effective for separating a wide range of impurities.

-

0-20 min: 30% B to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Return to 30% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the aromatic rings).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% B) to a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Elucidation by ¹H NMR

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms, allowing for the confirmation of the complete molecular structure.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as Methanol-d₄ or DMSO-d₆.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H spectrum.

-

Key Expected Signals:

-

Aromatic Protons: Multiple signals between 7.0 and 8.0 ppm corresponding to the two benzyl groups and the benzenesulfonate ring.

-

Benzyl CH₂ Protons: Singlets typically observed around 5.1 ppm (Z-group) and 5.2 ppm (benzyl ester).

-

Lysine Cα-H: A multiplet around 4.2-4.4 ppm.

-

Lysine Side Chain CH₂ Protons: A series of multiplets between 1.2 and 3.0 ppm.

-

Applications in Research and Development

The unique combination of protecting groups and the salt form makes this compound a valuable reagent in several advanced applications.[1]

Caption: Relationship between properties and applications.

-

Peptide Synthesis: It serves as a key intermediate for incorporating D-lysine into peptide chains, which can increase resistance to enzymatic degradation compared to natural L-amino acids.[8]

-

Drug Formulation: The compound's enhanced solubility and stability are advantageous in the development and formulation of peptide-based drugs.[1][2]

-

Bioconjugation and Advanced Materials: The free epsilon-amino group of the lysine side chain (once deprotected) is a common site for attaching other molecules, such as polymers, imaging agents, or antibodies, making this a useful precursor in creating complex bioconjugates.[1][8]

Conclusion

Nα-Z-D-lysine benzyl ester benzenesulfonate salt is more than a simple chemical; it is an enabling tool for advanced chemical and pharmaceutical research. Its properties—a stable, crystalline form, enhanced solubility, and well-established protecting groups—are deliberately engineered. A thorough understanding and verification of its physicochemical properties through a robust analytical workflow are essential for its successful application. The protocols and insights provided in this guide serve as a reliable framework for researchers to ensure the quality and integrity of this critical synthetic building block, thereby fostering trustworthy and reproducible scientific outcomes.

References

-

Na-Z-D-lysine benzyl ester benzenesulfonate salt | 201018-13-5 - J&K Scientific LLC. [Link]

-

Nα-Z-L-Lysine Benzyl Ester BenzenesulfoNAte Salt | CAS No : 68973-36-4 - Pharmaffiliates. [Link]

-

Nalpha-Z-L-Lysine Benzyl Ester Benzenesulfonate Salt, TRC 5 g - Fisher Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 201018-13-5 CAS MSDS (Z-D-LYS-OBZL BENZENESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. N-α-Carbobenzoxy-L-lysine benzyl ester benzenesulfonate | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

Unlocking Novel Therapeutic Avenues: A Technical Guide to Research Directions with Z-D-Lys-obzl Benzenesulfonate

Introduction: Beyond a Simple Building Block

In the landscape of peptide chemistry and drug discovery, the strategic selection of non-canonical amino acids is a cornerstone of innovation. Z-D-Lys-obzl benzenesulfonate, a protected form of the D-enantiomer of lysine, represents more than a mere structural component; it is a key to unlocking peptides with enhanced therapeutic potential.[1] The defining characteristic of this reagent lies in its D-configuration. Naturally occurring peptides are composed of L-amino acids, making them susceptible to rapid degradation by endogenous proteases.[2] The incorporation of D-amino acids, such as D-lysine, confers significant resistance to this enzymatic breakdown, thereby extending the in-vivo half-life and bioavailability of peptide-based therapeutics.[3][4] This guide will delve into the established and potential research applications of this compound, providing a technical framework for its use in the synthesis of protease-resistant peptides, novel enzyme inhibitors, and sophisticated chemical probes.

Core Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The benzyloxycarbonyl (Z) group on the alpha-amino group and the benzyl (obzl) ester on the side-chain carboxyl group provide orthogonal protection, allowing for selective deprotection and modification during peptide synthesis.[5] The benzenesulfonate salt form enhances the compound's stability and handling characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂N₂O₇S | [1] |

| Molecular Weight | 528.62 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage | 2-8°C | [1] |

| Purity | Typically ≥98% | [6] |

Established Application: Synthesis of Protease-Resistant Peptides

The primary and most well-established application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability.[7][8] The rationale is straightforward: proteases, being chiral enzymes, are highly specific for L-amino acid substrates. The presence of a D-amino acid in a peptide chain disrupts the stereospecific recognition by proteases, thus preventing cleavage.[3][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-D-Lys-NH₂) on a Rink Amide resin using Fmoc/tBu strategy. The Z-group on the D-lysine will be deprotected in a later, solution-phase step if further modification is desired, or removed during the final cleavage from the resin. For the purpose of this protocol, we will assume the use of Fmoc-D-Lys(Boc)-OH for SPPS, and discuss the relevance of this compound in the context of solution-phase synthesis or alternative strategies later.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Acetic anhydride

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of the First Amino Acid (Fmoc-D-Lys(Boc)-OH):

-

In a separate vessel, dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin-negative).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Workflow for SPPS of a D-Lysine Containing Peptide

Caption: Synthesis workflow for a biotinylated D-peptide probe.

Novel Research Direction II: Design of Constrained and Cyclic D-Peptide Inhibitors

Constraining the conformation of a peptide by cyclization is a powerful strategy in drug design to enhance receptor binding affinity, selectivity, and stability. [10][11]The incorporation of D-amino acids into cyclic peptides can further improve their pharmacokinetic properties. This compound is an ideal building block for creating cyclic peptides. The ε-amino group of the D-lysine can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu). [10]

Hypothetical Research Plan: Synthesis of a Cyclic D-Peptide Inhibitor of Cathepsin L

Rationale: Cathepsin L is a cysteine protease involved in tumor invasion and metastasis. [12]A potent and selective cyclic peptide inhibitor containing a D-amino acid would be a promising therapeutic candidate. We propose the synthesis of a cyclic peptide based on a known inhibitory sequence, where a D-lysine is incorporated to both enhance stability and serve as a point for cyclization.

Synthetic Strategy:

-

Linear Peptide Synthesis: A linear peptide precursor will be synthesized on a 2-chlorotrityl chloride resin to allow for cleavage of the fully protected peptide. The sequence will include Fmoc-D-Lys(Alloc)-OH, where the Alloc group is an orthogonal protecting group for the side chain amine.

-

Side-Chain Deprotection: The Alloc group will be selectively removed from the D-lysine residue on the resin-bound peptide using a palladium catalyst.

-

On-Resin Cyclization: The deprotected ε-amino group of D-lysine will be coupled with the free C-terminal carboxyl group of the peptide chain using a suitable coupling agent (e.g., HATU).

-

Cleavage and Purification: The cyclic peptide will be cleaved from the resin and purified by HPLC.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent for the modern peptide chemist and drug discovery scientist. Its fundamental application in the synthesis of protease-resistant peptides is well-established and continues to be of paramount importance for improving the therapeutic window of peptide-based drugs. The true potential of this building block, however, lies in its application to more sophisticated molecular designs. The development of stable, D-peptide-based chemical probes and conformationally constrained cyclic inhibitors represents exciting and largely unexplored research avenues. The protocols and hypothetical research plans outlined in this guide provide a solid foundation for researchers to embark on these innovative directions, ultimately contributing to the development of the next generation of peptide-based therapeutics and research tools.

References

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

-

ACS Infectious Diseases. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. [Link]

-

Semantic Scholar. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. [Link]

-

Frontiers. (2020, November 11). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. [Link]

-

PubMed. Lysine derivatives as potent HIV protease inhibitors. Discovery, synthesis and structure-activity relationship studies. [Link]

-

Acmesc. The Crucial Role of Z-Lys-OBzl Benzenesulfonate in Modern Pharmaceutical Synthesis. [Link]

-

PubMed. Inhibition of cathepsin D by tripeptides containing statine analogs. [Link]

-

LifeTein. Custom cyclic peptide synthesis with disulfide bond. [Link]

-

NIH. (2008, October 9). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]

-

NIH. (2024, March 26). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]

-

Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

-

NIH. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

-

PubMed. Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids. [Link]

-

Via Medica Journals. (2007, September 14). Cathepsin D inhibitors. [Link]

-

MDPI. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. [Link]

-

University of Kansas. Design and Synthesis of Proteinase Inhibitors. [Link]

-

NIH. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. [Link]

-

ResearchGate. (2025, August 7). Application of Lysine-Based Peptide Dendrimers For Gene Delivery: A Functional Transfection In Vitro. [Link]

-

MDPI. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. [Link]

-

NIH. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. [Link]

-

ACS Publications. Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Selective and Potent Inhibitors of Caspases-2, -3, -6, -7, -8, -9, and -10. [Link]

-

NIH. Natural Products as Cathepsin Inhibitors. [Link]

-

ACS Omega. (2021, December 6). Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. [Link]

-

ResearchGate. (2025, August 7). Lysine Sulfonamides as Novel HIV-Protease Inhibitors: Nɛ-Acyl Aromatic α-Amino Acids. [Link]

-

NIH. (2024, August 21). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. [Link]

-

ResearchGate. Application and synthesis of photo‐arginine and δ‐photo‐lysine probes.... [Link]

-

MDPI. Molecules | Special Issue : Design and Synthesis of Protease Inhibitors. [Link]

-

Cambridge Bioscience. Z-Lys-OBzl · benzenesulfonate - Bachem AG. [Link]

-

NIH. A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. [Link]

-

ACS Publications. (2025, August 15). Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. [Link]

-

PubMed. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. [Link]

-

NIH. (2021, September 27). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclic peptides. VIII. Synthesis and tryptic hydrolysis of cyclic depsidipeptides containing a lysine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. Z-Lys-OBzl (benzenesulfonate) | CAS 68973-36-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 12. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-D-Lys-OBzl Benzenesulfonate in Drug Discovery

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the applications of Z-D-Lys-OBzl benzenesulfonate in drug discovery and development. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Strategic Role of a Protected Lysine Derivative

This compound, systematically known as Nα-benzyloxycarbonyl-D-lysine benzyl ester benzenesulfonate, is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide and medicinal chemistry.[1] Its unique configuration, with the α-amino group protected by a benzyloxycarbonyl (Z or Cbz) group and the carboxylic acid esterified as a benzyl (Bzl) ester, offers strategic advantages in multi-step syntheses. The benzenesulfonate salt form enhances its stability and handling properties, making it a reliable reagent in complex synthetic routes.[1]

While not an active pharmaceutical ingredient (API) itself, its importance lies in its role as a key intermediate for the synthesis of peptide-based drugs and other complex bioactive molecules.[1] The protecting groups are stable under various reaction conditions but can be selectively removed, allowing for precise control over the synthetic pathway. This attribute is paramount in the construction of well-defined peptide sequences and other intricate molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Z-D-Lys-OBzl·Benzenesulfonate, Nα-Z-D-lysine benzyl ester benzenesulfonate salt |

| Molecular Formula | C₂₇H₃₂N₂O₇S |

| Molecular Weight | 528.6 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Storage | 0-8°C |

Core Applications in Drug Discovery and Development

The utility of this compound in drug discovery is primarily centered on its incorporation into synthetic schemes that require a D-lysine moiety. The D-amino acid configuration is often introduced into peptide therapeutics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Building Block for Peptide Synthesis

The most prominent application of this compound is in the synthesis of peptides, particularly those with therapeutic potential. The Z and Bzl protecting groups are orthogonal to other commonly used protecting groups in peptide synthesis, such as Boc and Fmoc, providing flexibility in synthetic strategies.

Caption: General workflow for incorporating this compound into a peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general method for coupling this compound with another amino acid derivative in solution.

Materials:

-

This compound

-

N-terminally protected amino acid (e.g., Boc-Gly-OH)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reaction vessel, magnetic stirrer, and inert atmosphere setup

Procedure:

-

Preparation of Reactants:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-terminally protected amino acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

-

Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.

-

Add this solution dropwise to the pre-activated amino acid solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide derivative by column chromatography on silica gel.

-

Synthesis of Complex Bioactive Molecules: The Case of Glucosepane

Z-L-Lys-OBzl benzenesulfonate (the L-isomer of the topic compound) has been utilized as a key starting material in the total synthesis of glucosepane. Glucosepane is a complex protein cross-link that is implicated in the pathophysiology of diabetes and aging. The synthesis of glucosepane allows for further biological studies to understand its role in human health and disease.

The synthesis involves a multi-step sequence where the protected lysine derivative is elaborated to form the characteristic seven-membered ring of glucosepane. This application highlights the importance of such building blocks in accessing complex and biologically relevant molecules that are otherwise difficult to obtain from natural sources.

Biochemical Probe in Protease Research

While not a direct protease inhibitor, this compound can be used to synthesize peptide substrates for proteases. The D-lysine residue can confer resistance to cleavage by certain proteases, making it a useful tool for studying enzyme specificity and for creating more stable peptide-based probes and diagnostics.

Protocol 2: In Vitro Protein Digestibility Assay

This protocol is adapted from studies on the digestibility of modified proteins and can be used to assess the stability of peptides containing D-lysine residues synthesized using this compound.

Materials:

-

Peptide containing D-lysine

-

Control peptide with L-lysine

-

Pepsin solution (e.g., 1 mg/mL in 0.1 N HCl)

-

Pancreatin solution (e.g., 1 mg/mL in phosphate buffer, pH 7.5)

-

Trichloroacetic acid (TCA) solution

-

Spectrophotometer or HPLC system for analysis

Procedure:

-

Pepsin Digestion:

-

Dissolve the test and control peptides in 0.1 N HCl to a final concentration of 1 mg/mL.

-

Add the pepsin solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).

-

Incubate the mixture at 37°C for 2 hours.

-

At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and stop the reaction by adding an equal volume of TCA solution to precipitate undigested protein/peptide.

-

-

Pancreatin Digestion:

-

After pepsin digestion, neutralize the samples with NaOH.

-

Add the pancreatin solution to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).

-

Incubate at 37°C for a further 2-4 hours.

-

Take aliquots at various time points and stop the reaction with TCA.

-

-

Analysis:

-

Centrifuge the TCA-treated samples to pellet the undigested material.

-

Analyze the supernatant for the presence of smaller peptide fragments or free amino acids using HPLC or by measuring the increase in free amino groups using a ninhydrin assay.

-

Compare the digestion profiles of the D-lysine containing peptide with the L-lysine control to determine the enhanced stability.

-

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in drug discovery and development. Its primary role as a protected D-lysine derivative enables the synthesis of more stable and potent peptide-based therapeutics. Furthermore, its application in the total synthesis of complex natural products like glucosepane opens avenues for deeper biological investigations. The protocols provided herein offer a starting point for researchers to leverage the unique properties of this compound in their synthetic and biochemical studies. As the field of peptide therapeutics continues to expand, the demand for such specialized amino acid derivatives is expected to grow, further solidifying the importance of this compound in the drug discovery landscape.

References

Sources

Application Notes and Protocols for the Incorporation of Z-D-Lys-obzl Benzenesulfonate into Peptide Sequences

Abstract

This comprehensive guide provides detailed application notes and protocols for the successful incorporation of Nα-Z-D-lysine-Obzl benzenesulfonate into peptide sequences. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles and offers step-by-step methodologies for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. By leveraging an orthogonal protection strategy, this building block offers precise control over peptide architecture, a critical aspect in the development of complex peptide-based therapeutics and research tools. This guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Differentially Protected Lysine

Lysine, with its primary amino group on the side chain (ε-amine), is a frequent site for post-translational modifications, bioconjugation, and the construction of branched or cyclic peptides. To achieve site-specific modifications, it is imperative to employ an orthogonal protection strategy, wherein the α-amino group and the ε-amino group can be deprotected under different chemical conditions.[1]